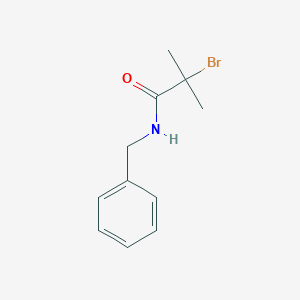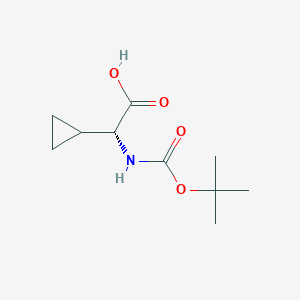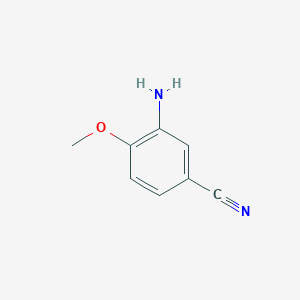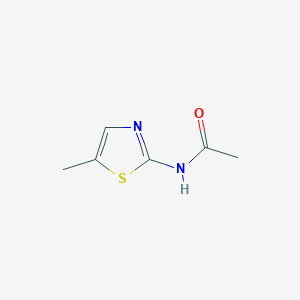
3-Amino-4-(phenylamino)benzonitrile
Overview
Description
3-Amino-4-(phenylamino)benzonitrile is a chemical compound with the molecular formula C13H11N3 . It has a molecular weight of 209.25 g/mol . The IUPAC name for this compound is 3-amino-4-anilinobenzonitrile .
Molecular Structure Analysis
The molecular structure of this compound has been studied with Density Functional Theory . The InChI representation of the molecule isInChI=1S/C13H11N3/c14-9-10-6-7-13 (12 (15)8-10)16-11-4-2-1-3-5-11/h1-8,16H,15H2 . Chemical Reactions Analysis
While specific chemical reactions involving this compound are not available, benzonitriles in general are involved in various chemical reactions. For instance, they can undergo amino-catalyzed [3+3] benzannulation reactions .Physical And Chemical Properties Analysis
The compound has a molecular weight of 209.25 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 3 . The compound has a rotatable bond count of 2 . The topological polar surface area of the compound is 61.8 Ų .Scientific Research Applications
Dual Fluorescence in Prototypical Molecules
Research by Köhn and Hättig (2004) on 4-(N,N-Dimethyl-amino)benzonitrile (DMABN) provides insights into the behavior of similar benzonitrile derivatives. They found that DMABN exhibits dual fluorescence due to an intramolecular charge-transfer state and a locally excited state, suggesting potential applications in studying electronic decoupling and structural distortion in related compounds (Köhn & Hättig, 2004).
Corrosion Inhibition
Chaouiki et al. (2018) studied two benzonitrile derivatives, including 3-amino-4-(isopentylamino)benzonitrile (APAB), for corrosion inhibition of mild steel in an acidic environment. Their findings suggest that compounds like APAB are excellent corrosion inhibitors, with implications for material protection in industrial settings (Chaouiki et al., 2018).
Intramolecular Charge Transfer Studies
Studies on similar compounds, like 4-(dimethylamino)benzonitrile, by Druzhinin et al. (2015) reveal insights into intramolecular charge transfer (ICT) phenomena. These studies highlight the importance of structural factors such as the amino twist angle in understanding the ICT processes in benzonitrile derivatives, which could be relevant for designing materials with specific electronic properties (Druzhinin et al., 2015).
Solar Cell Efficiency Enhancement
Jeong et al. (2011) explored the use of a perfluorinated compound, 4-amino-2-(trifluoromethyl)benzonitrile, as an additive in polymer solar cells. Their research showed that this compound enhances the power conversion efficiency of the solar cells, suggesting potential applications of similar benzonitrile derivatives in improving renewable energy technologies (Jeong et al., 2011).
Biocatalytic Hydrolysis in Pharmaceutical Chemistry
Research by Chhiba et al. (2012) on the biocatalytic hydrolysis of β-aminonitriles, including derivatives of benzonitrile, demonstrates the potential for using such reactions in pharmaceutical synthesis. This approach could be adapted for the synthesis of compounds involving 3-amino-4-(phenylamino)benzonitrile (Chhiba et al., 2012).
Antimicrobial Activity of Derivatives
El-Meguid (2014) synthesized and tested various compounds with a benzonitrile moiety for antimicrobial activity. Their findings suggest that derivatives of benzonitriles, possibly including this compound, could have significant applications in developing new antimicrobial agents (El-Meguid, 2014).
Biochemical Analysis
Biochemical Properties
3-Amino-4-(phenylamino)benzonitrile plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been studied for its interaction with Influenza endonuclease inhibitor through molecular docking studies . The nature of these interactions often involves hydrogen bonding and charge delocalization within the molecule, as indicated by natural bond orbital (NBO) analysis . These interactions are crucial for understanding the compound’s role in biochemical pathways and its potential therapeutic applications.
Cellular Effects
The effects of this compound on various types of cells and cellular processes have been explored. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, studies have shown that the compound can alter the dielectric properties of cells, which in turn affects cellular communication and function . Additionally, its interaction with specific proteins can lead to changes in gene expression, further impacting cellular metabolism and overall cell health.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. The compound’s molecular structure, studied using Density Functional Theory, reveals potential binding sites and interaction regions . These binding interactions can result in changes in gene expression and enzyme activity, contributing to its overall biochemical effects.
Temporal Effects in Laboratory Settings
The stability and degradation of this compound over time in laboratory settings are important for its application in research. The compound’s stability can be influenced by factors such as temperature, pH, and exposure to light. Long-term studies have shown that it maintains its biochemical activity over extended periods, although some degradation may occur under certain conditions . These temporal effects are crucial for designing experiments and interpreting results accurately.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have indicated that low doses of the compound can have therapeutic effects, while higher doses may lead to toxicity or adverse effects . Understanding the dosage threshold is essential for determining the safe and effective use of the compound in preclinical and clinical studies.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with specific enzymes and cofactors, influencing metabolic flux and metabolite levels . These interactions are essential for understanding the compound’s role in cellular metabolism and its potential impact on overall metabolic health.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound is transported through specific transporters and binding proteins, which affect its localization and accumulation within cells . These factors are important for determining the compound’s efficacy and potential side effects.
Subcellular Localization
The subcellular localization of this compound plays a significant role in its activity and function. The compound is directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . Understanding its subcellular localization is crucial for elucidating its mechanism of action and potential therapeutic applications.
properties
IUPAC Name |
3-amino-4-anilinobenzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3/c14-9-10-6-7-13(12(15)8-10)16-11-4-2-1-3-5-11/h1-8,16H,15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQOJDSWWUHQSEO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC2=C(C=C(C=C2)C#N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10358241 | |
| Record name | 3-Amino-4-(phenylamino)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10358241 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
68765-52-6 | |
| Record name | 3-Amino-4-(phenylamino)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10358241 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![6-Amino-4-ethyl-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B112840.png)





